2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6OS/c1-13-6-8-15(9-7-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCVIHINAIOAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-fluorobenzyl azide and ethyl acetoacetate under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the nucleophilic substitution of a suitable thiol reagent with the triazolopyrimidine intermediate.
Acetamide formation: The final step includes the acylation of the intermediate with 4-methylphenyl acetic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that compounds containing the triazolo[4,5-d]pyrimidine moiety exhibit significant anticancer activity. For instance, derivatives of triazolo-pyrimidines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound in focus has shown promising results in preclinical studies targeting multiple cancer types, including non-small cell lung cancer and renal cell carcinoma, through mechanisms involving inhibition of specific kinases such as c-Met .
1.2 Antimicrobial Activity
The sulfanyl group in the compound enhances its interaction with biological targets, potentially leading to antimicrobial effects. Studies have indicated that similar compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, making them candidates for developing new antibacterial agents .
1.3 Neurological Applications
Emerging research suggests that triazole derivatives may possess neuroprotective properties. The compound's structural characteristics allow it to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease .
Agricultural Applications
2.1 Pesticidal Activity
The compound's unique structure may also lend itself to agricultural applications as a pesticide or herbicide. Compounds with similar triazole structures have been reported to exhibit fungicidal and insecticidal properties. The ability to inhibit specific enzymes in pests could lead to the development of effective crop protection agents .
Material Science
3.1 Polymer Chemistry
In material science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound could serve as a building block in synthesizing advanced materials for applications in coatings and composites .
Case Study: Anticancer Activity
A study published in Molecules demonstrated that a related triazolo-pyrimidine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis via the activation of caspase pathways .
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, a series of triazole compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the aromatic rings enhanced antibacterial activity significantly .
Tables
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of kinases (e.g., c-Met) |
| Antimicrobial agents | Disruption of bacterial cell wall synthesis | |
| Neurological treatments | Interaction with neurotransmitter systems | |
| Agricultural | Pesticides | Inhibition of metabolic pathways in pests |
| Material Science | Polymer additives | Enhancing thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to various enzymes and receptors, modulating their activity. The sulfanyl group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: 2-Fluorobenzyl vs. 4-Fluorobenzyl Derivatives
A closely related compound, 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide (ChemSpider ID: 863453-17-2), differs only in the fluorine substituent’s position on the benzyl group (para vs. ortho) . Key distinctions include:
- Metabolic stability : Para-substituted fluorophenyl groups are generally more metabolically stable due to reduced steric interactions with enzymes .
Triazolopyrimidine-Based Pesticides
Compounds like flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) and oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) share structural motifs with the target compound :
- Flumetsulam : Contains a triazolopyrimidine core but uses a sulfonamide linker instead of sulfanyl-acetamide. This difference likely alters solubility and target specificity (e.g., acetamides may enhance membrane permeability).
Research Findings and Implications
- Substituent Effects : The 2-fluorophenylmethyl group could reduce metabolic degradation compared to unsubstituted benzyl analogs, as fluorine’s electronegativity stabilizes adjacent bonds .
- Synthetic Challenges : The ortho-fluorine substituent may complicate synthesis due to steric effects during benzylation steps, necessitating optimized conditions (e.g., longer reaction times or higher temperatures) .
Biological Activity
The compound 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule that features a triazolo-pyrimidine scaffold. This structural configuration is known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for potential therapeutic applications.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 466.5 g/mol. The presence of the triazole and pyrimidine rings contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles demonstrate higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. Specifically, compounds similar to the one have shown minimum inhibitory concentration (MIC) values as low as 4.0 µg/ml against Staphylococcus aureus .
Anticancer Activity
The anticancer potential of triazolo-pyrimidine derivatives has been extensively studied. In vitro evaluations on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) have demonstrated promising results. For example, one derivative exhibited IC50 values of 1.06 µM against A549 cells, indicating potent cytotoxicity . The mechanism of action often involves the inhibition of key enzymes such as c-Met kinase, which is implicated in tumor growth and metastasis.
Case Studies
- Cytotoxicity Evaluation :
- Enzyme Inhibition :
- Antiviral Activity :
Data Tables
Q & A
Q. What are the established synthetic routes for 2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(4-methylphenyl)acetamide?
The synthesis typically involves sequential functionalization of the triazolo[4,5-d]pyrimidine core. Key steps include:
- Coupling reactions to introduce the 2-fluorophenylmethyl group at position 3 of the triazolo-pyrimidine scaffold.
- Sulfanyl group installation at position 7 via nucleophilic substitution or thiol-ene chemistry.
- Acetamide linkage formation through condensation of the sulfanyl intermediate with N-(4-methylphenyl)acetamide precursors. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield, as seen in analogous triazolo-pyrimidine syntheses .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) resolves regiochemistry of the triazolo-pyrimidine core and confirms substituent positions.
- X-ray crystallography (if crystalline) provides unambiguous structural validation, as demonstrated in related triazolo-pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) verifies molecular formula, particularly for sulfur-containing analogs .
Q. What computational tools are used to predict the compound’s physicochemical properties?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions.
- Molecular dynamics simulations assess solubility and stability in biological matrices.
- LogP calculators (e.g., SwissADME) estimate lipophilicity, critical for pharmacokinetic profiling .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Design of Experiments (DoE) applies factorial designs to identify critical variables (e.g., reagent stoichiometry, temperature). For example, flow-chemistry setups (as in Omura-Sharma-Swern oxidations) enhance reproducibility and scalability .
- In-line analytics (e.g., FTIR, HPLC) enable real-time monitoring of intermediates, reducing side reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response reevaluation under standardized assay conditions (e.g., fixed ATP concentrations in kinase assays).
- Off-target profiling using proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .
- Structural analogs comparison isolates pharmacophore contributions, as seen in pyridine-derived agrochemical studies .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Fragment-based drug design systematically modifies substituents (e.g., fluorophenyl vs. chlorophenyl groups) to assess binding affinity.
- Cryo-EM or co-crystallization with target proteins (e.g., kinases) identifies key binding motifs, as demonstrated in pyrimidine-based inhibitors .
- Free-energy perturbation (FEP) calculations quantify substituent effects on binding thermodynamics .
Q. What methodologies validate the compound’s metabolic stability in preclinical models?
- In vitro microsomal assays (human/rodent liver microsomes) quantify CYP450-mediated degradation.
- Stable isotope labeling tracks metabolite formation via LC-MS/MS.
- Pharmacokinetic modeling integrates in vitro data to predict in vivo half-lives, as applied to similar acetamide derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
